molecular formula C21H24N6O4 B2976392 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901017-83-2

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2976392
CAS No.: 901017-83-2
M. Wt: 424.461
InChI Key: VKFYZWXGHOQPMD-UHFFFAOYSA-N
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Description

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. Common synthetic routes include:

    Cycloaddition Reactions: The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes under copper-catalyzed conditions.

    Substitution Reactions: The phenylcarbamoyl and dimethoxyphenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylcarbamoyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper(I) iodide for cycloaddition, palladium catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(3,4-dimethoxyphenyl)pyrazoles: Similar in structure but with a pyrazole ring instead of a triazole ring.

    2-(3,4-dimethoxyphenyl)ethylamine derivatives: Share the dimethoxyphenyl group but differ in the rest of the structure.

Uniqueness

The uniqueness of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its triazole ring, which imparts stability and versatility, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-30-16-9-8-14(12-17(16)31-2)10-11-23-21(29)19-20(22)27(26-25-19)13-18(28)24-15-6-4-3-5-7-15/h3-9,12H,10-11,13,22H2,1-2H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFYZWXGHOQPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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